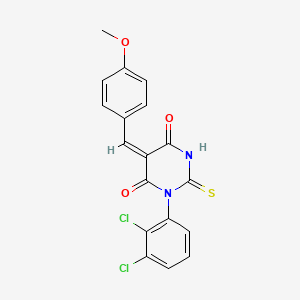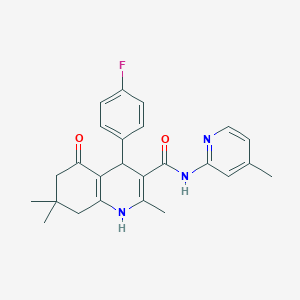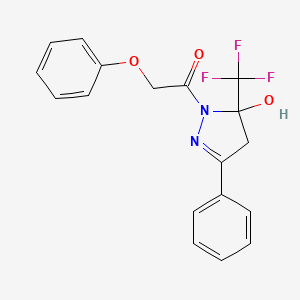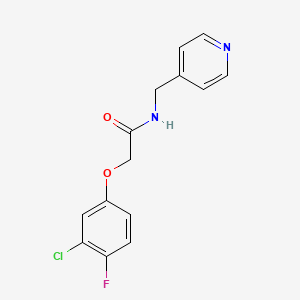
N-(2-furylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Furan-2-ylmethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)sulfonamide or abbreviated as FOPS.
Mécanisme D'action
The mechanism of action of FOPS involves the inhibition of the proteasome, which is a complex of proteins that is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of intracellular proteins, which can induce apoptosis or programmed cell death.
Biochemical and Physiological Effects:
FOPS has been shown to have various biochemical and physiological effects. Studies have shown that FOPS inhibits the activity of the proteasome, which can lead to the accumulation of intracellular proteins. This can induce apoptosis or programmed cell death, which is important in the treatment of cancer. FOPS has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FOPS is that it is a potent inhibitor of the proteasome, which makes it a useful tool in the study of proteasome function. FOPS has also been shown to be effective in inhibiting the growth of cancer cells, which makes it a potential candidate for the development of anti-cancer drugs. One of the limitations of FOPS is that it has poor solubility in non-polar solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of FOPS. One direction is the development of FOPS analogs that have improved solubility and potency. Another direction is the study of FOPS in combination with other drugs to determine if it has synergistic effects. Additionally, the study of FOPS in animal models of cancer can provide valuable information on its potential as an anti-cancer drug.
Méthodes De Synthèse
The synthesis of FOPS involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction produces FOPS as a white solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
FOPS has been the subject of scientific research due to its potential applications in various fields. One of the primary applications of FOPS is in the field of cancer research. Studies have shown that FOPS inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. FOPS has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16-5-1-2-10-18(16)13-6-8-15(9-7-13)23(20,21)17-12-14-4-3-11-22-14/h3-4,6-9,11,17H,1-2,5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZCYRLDIARETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)


![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)



![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)

![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5057245.png)
![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)